Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate
Description
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-oxo-1-(2-phenylethyl)piperidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-19-15(18)13-11-16(10-8-14(13)17)9-7-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URYCIMSKJIWGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCC1=O)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Context and Significance in Synthetic Organic Chemistry
In the realm of synthetic organic chemistry, Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate is valued for its utility as a precursor molecule. The synthesis of this compound typically involves the reaction of 4-oxo-1-phenethylpiperidine with methyl chloroformate, a process carried out under basic conditions in an organic solvent like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). evitachem.com Precise temperature control during this reaction is critical to ensure a high yield and purity of the final product. evitachem.com
The reactivity of this compound is a key aspect of its significance. The ketone and ester functional groups are susceptible to a variety of chemical transformations. For instance, the ketone group can be reduced to an alcohol using agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Conversely, oxidation reactions can convert it to a corresponding carboxylic acid. The piperidine (B6355638) ring itself can also undergo nucleophilic substitution reactions, allowing for the introduction of different functional groups.
Table 1: Key Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | methyl 4-oxo-1-(2-phenylethyl)piperidine-3-carboxylate |
| Molecular Formula | C₁₅H₁₉NO₃ evitachem.com |
| Molecular Weight | 273.32 g/mol evitachem.com |
| Key Structural Features | Piperidine ring, ketone group, methyl ester, phenethyl substituent evitachem.com |
Role As a Versatile Building Block for Complex Organic Molecules
The structural features of Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate make it an adaptable building block for the synthesis of more intricate organic molecules. evitachem.com Its piperidine (B6355638) core is a common motif in many biologically active compounds, including alkaloids. The presence of multiple reactive sites allows chemists to strategically modify the molecule, leading to a diverse range of derivatives with specific, tailored properties.
For example, the phenethyl group can be modified, or the ketone and ester groups can serve as handles for further chemical elaboration. This versatility is a significant advantage in the multi-step synthesis of complex target molecules. The ability to perform reactions such as oxidation, reduction, and substitution on this single precursor provides a powerful tool for synthetic chemists.
Integration Within Medicinal Chemistry and Pharmaceutical Intermediate Synthesis
Established Synthetic Routes to this compound
The construction of this specific piperidine derivative can be achieved through several strategic pathways, primarily involving the formation of the ester group on a pre-existing piperidone ring or the cyclization of acyclic precursors to build the heterocyclic core.
A direct and common method for synthesizing the title compound involves the esterification of the corresponding carboxylic acid or the direct introduction of the methoxycarbonyl group.
One prominent synthetic route involves the reaction of 4-oxo-1-phenethylpiperidine with methyl chloroformate. evitachem.com This reaction is typically performed under basic conditions, utilizing organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM). evitachem.com Careful temperature control is essential to optimize the reaction's yield and the purity of the final product.
Alternatively, the synthesis can begin with a more complex precursor, such as 1-benzylpiperidin-4-one. researchgate.net A multi-step sequence known as the Strecker synthesis can be employed, followed by hydrolysis of the resulting nitrile to a carboxylic acid. researchgate.netnih.gov This acid is then converted to the methyl ester by treatment with thionyl chloride (SOCl₂) and methanol. researchgate.net A similar esterification, used to produce the analogous ethyl ester, involves refluxing 4-Oxo-1-Phenethylpiperidine-3-Carboxylic acid with ethanol (B145695) in the presence of a concentrated acid catalyst like HCl.
| Method | Precursor | Reagents | Key Conditions |
| Direct Carbomethoxylation | 4-oxo-1-phenethylpiperidine | Methyl chloroformate, Base | Controlled temperature, THF or DCM solvent evitachem.com |
| Esterification of Acid | 4-oxo-1-phenethylpiperidine-3-carboxylic acid | Methanol (MeOH), Thionyl chloride (SOCl₂) | Two-step process after acid formation researchgate.net |
| Acid-Catalyzed Esterification | 4-oxo-1-phenethylpiperidine-3-carboxylic acid | Ethanol, Conc. HCl (for ethyl ester) | Reflux conditions to drive equilibrium |
This table summarizes common esterification strategies for the formation of the carboxylate group.
The general approach involves the addition of a primary amine (like phenethylamine) to two equivalents of an α,β-unsaturated ester, such as methyl acrylate. dtic.milresearchgate.net The resulting diester intermediate then undergoes an intramolecular Dieckmann condensation to form the β-keto ester embedded within the piperidine ring. dtic.mil This cyclization is typically promoted by a base, such as sodium methoxide (B1231860) in methanol. core.ac.uk Subsequent hydrolysis and decarboxylation can be performed if needed, although for the target compound, the ester group is retained. dtic.milcore.ac.uk
| Cyclization Strategy | Reactants | Key Reaction | Typical Base/Solvent |
| Dieckmann Condensation | Primary Amine (e.g., phenethylamine), 2 eq. Alkyl Acrylate | Intramolecular Claisen condensation of a diester | Sodium methoxide in Methanol dtic.milcore.ac.uk |
This table outlines the key components of the Dieckmann condensation for piperidone synthesis.
Enantioselective Synthesis of Chiral Derivatives
Achieving stereocontrol to produce specific enantiomers of piperidine derivatives is crucial, given their prevalence in biologically active molecules. nih.govwikipedia.org Several advanced methodologies are employed to synthesize chiral derivatives of this compound.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereochemical outcome of a reaction, after which it is removed. wikipedia.org This strategy is effective in the asymmetric formation of the piperidine ring. researchgate.net
Evans' Oxazolidinones : These auxiliaries can be used to direct the stereochemistry during the formation of the piperidine ring.
Carbohydrate-based Auxiliaries : Sugars, such as D-arabinopyranosylamine, have been successfully used as chiral auxiliaries to achieve high diastereoselectivity in the synthesis of substituted piperidines. researchgate.netcdnsciencepub.com
Amine-based Auxiliaries : In a related synthesis of piperidine-2,4-diones, Davies' α-methylbenzylamine auxiliary was employed to achieve an enantioselective Dieckmann cyclization. researchgate.net
Asymmetric catalysis utilizes chiral catalysts to create a chiral product from an achiral or racemic substrate. This approach avoids the need to install and remove an auxiliary.
Ketone Reduction : For derivatives of the title compound, asymmetric reduction of the ketone at the C4 position can be achieved using methods like Noyori hydrogenation to create a chiral alcohol.
Organocatalysis : Chiral phosphoric acids have been used as organocatalysts in the asymmetric synthesis of related piperidine-2-carboxylates, yielding products with high enantiomeric excess (up to 99% ee). rsc.orgnih.gov
Transition Metal Catalysis : Chiral copper catalysts have been developed for the enantioselective δ C-H cyanation of acyclic amines, providing a novel pathway to enantioenriched chiral piperidines. nih.gov
| Methodology | Example | Application |
| Chiral Auxiliaries | Evans' Oxazolidinones | Directing stereochemistry during ring formation |
| Carbohydrate Auxiliaries researchgate.netcdnsciencepub.com | Diastereoselective domino Mannich–Michael reactions | |
| Asymmetric Catalysis | Noyori Hydrogenation | Enantioselective reduction of the C4-ketone |
| Chiral Phosphoric Acid rsc.orgnih.gov | Organocatalytic synthesis of piperidine carboxylates | |
| Chiral Copper (Cu) Catalyst nih.gov | Enantioselective C-H functionalization to form piperidines |
This table presents examples of modern enantioselective synthesis strategies.
Once a chiral compound is synthesized, determining its absolute three-dimensional structure is essential. Single-crystal X-ray diffraction is the definitive method for this purpose. mdpi.commdpi.com
If a racemic mixture is produced, it can sometimes be separated into its constituent enantiomers through crystallographic resolution. This involves co-crystallizing the racemic compound with a single enantiomer of another chiral compound, known as a chiral resolving agent. This process forms two different diastereomeric salts, which often have different solubilities, allowing for their separation by fractional crystallization. After separation, the resolving agent is removed to yield the pure enantiomers of the target compound. The absolute configuration of the desired product can then be unequivocally confirmed by X-ray crystallography. cdnsciencepub.commdpi.com
Optimization of Reaction Conditions and Process Chemistry
The efficient synthesis of this compound hinges on the meticulous optimization of reaction parameters. Process chemistry aims to maximize yield, purity, and throughput while minimizing costs and environmental impact. This involves a systematic approach to selecting reagents, solvents, catalysts, and controlling reaction conditions.
The choice of solvent is critical as it influences reactant solubility, reaction rates, and even the course of the reaction by stabilizing transition states or intermediates. For the synthesis of piperidine derivatives, polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM) are often employed. Polar aprotic solvents can enhance the nucleophilicity of reactants in substitution reactions. In related syntheses, aprotic chlorinated solvents like DCM are preferred over protic solvents like ethanol for reductive amination steps to prevent unwanted side reactions, such as the reduction of a ketone to an alcohol. diva-portal.org
Temperature control is equally crucial for minimizing the formation of byproducts and managing reaction exotherms. nih.gov For sensitive steps, maintaining low temperatures, often between 0–5°C, can be essential to prevent side reactions. Conversely, some transformations may require elevated temperatures to proceed at a practical rate. The optimization of N-debenzylation in a related piperidine synthesis showed that reaction rates and yields were significantly affected by the solvent and temperature, with optimal results in some cases achieved at 20°C. researchgate.net The impact of solvent and temperature on reaction time is a key parameter in process optimization.
| Solvent | Temperature | Reaction Time |
|---|---|---|
| Methanol | Room Temperature | 3 hours |
| Methanol | 65.1°C (Reflux) | 8 hours |
| Dichloromethane (DCM) | Room Temperature | 5 hours |
| Dichloromethane (DCM) | 40.0°C (Reflux) | 12 hours |
| Dioxane | Room Temperature | 8 hours |
| Dioxane | 94.1°C (Reflux) | 37 hours |
| No Solvent | Room Temperature | 20 hours |
Catalysis plays a pivotal role in enhancing reaction kinetics, allowing transformations to occur under milder conditions, and improving selectivity. In the synthesis of esters like this compound, Lewis acids such as zinc chloride (ZnCl₂) can be used to improve the efficiency of esterification.
For other steps in related piperidine syntheses, different catalytic strategies are employed. Phase-transfer catalysts, such as tetra-N-butylammonium bromide (TBAB), have been shown to dramatically accelerate reaction rates and improve yields. diva-portal.org In one optimized N-alkylation reaction, the addition of TBAB reduced the reaction time from over 20 hours to just 4 hours while minimizing the formation of a di-alkylated byproduct. diva-portal.org Similarly, acid catalysis is a common strategy to enhance reaction rates. The addition of acetic acid and hydrochloric acid was found to significantly improve the yield and rate of N-debenzylation reactions involving a 10% Palladium on carbon (Pd/C) catalyst. researchgate.net
| Reaction Type | Catalyst/Additive | Observed Enhancement | Reference |
|---|---|---|---|
| Esterification | Lewis Acids (e.g., ZnCl₂) | Improved reaction efficiency. | |
| N-Alkylation | K₂CO₃ / TBAB (Phase Transfer Catalyst) | Reaction time reduced from >20h to 4h; byproduct formation minimized. | diva-portal.org |
| Catalytic N-Debenzylation | 10% Pd-C with HCl/H₂O/AcOH | Dramatically improved yields (to ~95%) and reaction rate. | researchgate.net |
The isolation and purification of the final compound are critical steps that determine its ultimate purity and suitability for further use. Traditional methods like silica (B1680970) gel chromatography are often avoided in large-scale syntheses due to cost and solvent waste. diva-portal.org Advanced methodologies focus on non-chromatographic techniques such as crystallization, extraction, and precipitation.
One effective strategy involves manipulating the pH of the reaction mixture. For instance, a product can be isolated by acidifying the mixture to a low pH (<1) to precipitate it as a hydrochloride salt. scispace.com This crude salt can then be filtered and used directly in the next step, circumventing a more tedious workup. scispace.com Liquid-liquid extraction is another powerful technique. By adjusting the pH of the aqueous phase, impurities can be selectively removed. For example, a water-soluble alcohol byproduct was successfully removed by extraction, simplifying the purification of the desired amine product. diva-portal.org Final purification is often achieved through crystallization, where the crude product is dissolved in a suitable solvent and then precipitated by adding an anti-solvent, a technique that can yield products with >99% purity. nih.gov
| Methodology | Description | Advantages | Reference |
|---|---|---|---|
| pH-Controlled Precipitation | Acidification of the reaction mixture to precipitate the product as a salt (e.g., dihydrochloride). | Avoids complex workups; crude product can often be used directly. | scispace.com |
| Crystallization with Anti-solvent | The product is dissolved and then precipitated by adding a liquid in which it is insoluble. | Can achieve very high purity (>99%); scalable. | nih.gov |
| Selective Extraction | Utilizes pH adjustments and solvent partitioning to separate the product from impurities based on solubility differences. | Avoids chromatography; effective for removing specific byproducts. | diva-portal.org |
Considerations for Industrial Scale Production Methods
Transitioning a synthetic route from the laboratory bench to industrial-scale production introduces a new set of challenges focused on safety, cost-effectiveness, scalability, and regulatory compliance. A key consideration is the adoption of a "supply-centered synthesis" approach, which prioritizes the use of low-cost, readily available starting materials to ensure economic viability. nih.gov
Furthermore, the choice of reagents and purification methods is critical. Industrial processes favor routes that avoid expensive catalysts, hazardous reagents, and costly purification techniques like silica gel chromatography. diva-portal.orgdtic.mil An ideal industrial synthesis is concise, uses optimized reaction conditions to maximize throughput, and relies on scalable purification methods like crystallization or extraction to deliver the final product with consistent quality and high purity. diva-portal.org
Oxidation Reactions and Product Formation
The presence of a ketone and a piperidine ring in this compound allows for several oxidation reactions. These reactions can be targeted to specific parts of the molecule to yield different products.
Oxidation of the ketone group can lead to the formation of carboxylic acids. evitachem.com Strong oxidizing agents are typically employed for this transformation. For instance, reagents like potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) can be used to oxidize the ketone functionality. This process involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group.
While the primary ketone is already present, further oxidation can lead to the formation of more complex ketone derivatives. evitachem.com The specific products formed depend on the reaction conditions and the oxidizing agents used.
Reduction Reactions and Resulting Product Profiles
The ketone and ester functional groups of this compound are susceptible to reduction, leading to the formation of alcohols. The choice of reducing agent is crucial for controlling the selectivity of the reaction.
The ketone group at the 4-position of the piperidine ring can be readily reduced to a secondary alcohol. evitachem.com Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its selectivity in reducing ketones and aldehydes. Lithium aluminum hydride is a much stronger reducing agent and can also reduce the ester group.
| Reducing Agent | Functional Group Targeted | Product |
|---|---|---|
| Sodium borohydride (NaBH₄) | Ketone | Methyl 4-hydroxy-1-phenethylpiperidine-3-carboxylate |
| Lithium aluminum hydride (LiAlH₄) | Ketone and Ester | (1-phenethyl-4-(hydroxymethyl)piperidin-4-yl)methanol |
Achieving selective reduction of one functional group in the presence of another is a key challenge in organic synthesis. For this compound, selective reduction of the ester group while leaving the ketone intact, or vice versa, requires careful selection of reagents and reaction conditions.
For the selective reduction of the ketone, as mentioned, sodium borohydride is a suitable choice. To selectively reduce the ester group, one might first protect the ketone group, for example, by converting it to a ketal. Following protection, a strong reducing agent like lithium aluminum hydride can be used to reduce the ester to a primary alcohol. The final step would be the deprotection of the ketone group.
Nucleophilic and Electrophilic Substitution Reactions
The piperidine ring and the phenethyl group of this compound can participate in substitution reactions.
Nucleophilic substitution reactions can occur at the carbon atoms of the piperidine ring. Reagents such as sodium hydride (NaH) and alkyl halides can be used to introduce different functional groups onto the piperidine ring. The nitrogen atom of the piperidine ring, being a tertiary amine, is generally not susceptible to further alkylation under standard conditions.
The phenethyl group, an aromatic ring, can undergo electrophilic aromatic substitution reactions. This allows for the introduction of various substituents onto the benzene (B151609) ring, further modifying the properties of the molecule. The specific position of substitution (ortho, meta, or para) will be directed by the activating nature of the ethyl-piperidine substituent.
Functionalization and Modification of the Piperidine Ring
The piperidine ring, a core scaffold in numerous pharmaceuticals, offers several sites for functionalization in this compound. Beyond the existing substituents, the carbon atoms of the ring itself can be targets for modification.
One key area of reactivity is the α-carbon position adjacent to the keto group (C-3). As part of a β-keto ester system, the proton at this position is acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can undergo various C-alkylation reactions with alkyl halides, providing a direct method for introducing further substitution at the C-3 position.
Another potential site for modification is the C-2 position. Stereocontrolled synthesis of vicinally functionalized piperidines can be achieved through methods like nucleophilic β-addition of organolithium reagents to piperidine enecarbamates, demonstrating that positions adjacent to the nitrogen can be selectively functionalized. acs.org While the target molecule is not an enecarbamate, similar principles of directed lithiation and trapping could potentially be applied to introduce substituents at the C-2 and C-6 positions. acs.org
Furthermore, reactions that modify the ring structure itself, such as ring-opening or expansion, are conceivable under specific conditions, although they are less common than peripheral functionalization. General synthetic strategies for piperidine derivatives also include catalytic methods like hydrogenation of substituted pyridine (B92270) precursors and various cyclization reactions, which, while not direct modifications of the pre-formed ring, highlight the versatility of the piperidine scaffold in organic synthesis. mdpi.com
| Reaction Type | Target Position | Potential Reagents | Expected Product |
| C-Alkylation | C-3 | NaH, Alkyl Halide (R-X) | 3-Alkyl-3-methoxycarbonyl-4-oxo-1-phenethylpiperidine |
| Directed Lithiation | C-2 / C-6 | n-BuLi, (-)-Sparteine | 2-Substituted piperidine derivative |
| Hydroboration-Oxidation | (If C4=CH2) | BH3·THF, H2O2/NaOH | 4-Hydroxymethylpiperidine derivative acs.org |
Reactivity of the Phenethyl Substituent
The N-phenethyl group consists of a stable benzene ring connected to the piperidine nitrogen via an ethyl linker. This substituent is generally robust but possesses distinct reactive sites.
The primary metabolic pathway for many N-phenethylpiperidine derivatives, such as fentanyl, is oxidative N-dealkylation. nih.govresearchgate.net This biochemical process, often catalyzed by cytochrome P450 enzymes like CYP3A4, cleaves the bond between the nitrogen and the ethyl group, yielding the secondary amine (nor-derivative) and phenylacetaldehyde, which is subsequently oxidized to phenylacetic acid. nih.govfit.edu This transformation can be mimicked in synthetic chemistry using various reagents that effect N-dealkylation, providing a route to the secondary piperidine, which is a valuable intermediate for further N-substitution reactions.
The aromatic ring of the phenethyl group can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation). The phenethyl group would act as a weak activating group, directing incoming electrophiles to the ortho and para positions. Such modifications allow for the introduction of diverse functional groups onto the phenyl ring, altering the steric and electronic properties of the molecule. Additionally, metabolic studies of related compounds have shown that hydroxylation can occur on the phenethyl moiety, indicating its susceptibility to oxidative transformation. researchgate.net
| Reaction Type | Reactive Site | Potential Reagents/Conditions | Expected Product |
| N-Dealkylation | N-CH2 bond | Von Braun reaction (BrCN), or catalytic oxidation | Methyl 4-oxopiperidine-3-carboxylate |
| Electrophilic Aromatic Substitution | Phenyl Ring | HNO3/H2SO4 (Nitration) | 1-(Nitrophenethyl) derivative |
| Oxidation/Hydroxylation | Phenyl Ring or Ethyl Bridge | Oxidizing agents (e.g., m-CPBA) | Hydroxylated phenethyl derivative |
Strategies for Derivatization and Scaffold Modification
The presence of three key functional groups—ester, ketone, and tertiary amine—makes this compound a versatile scaffold for generating a library of derivatives. Strategic manipulation of these groups allows for systematic exploration of structure-activity relationships in medicinal chemistry contexts.
Ester Hydrolysis and Transesterification Pathways
The methyl ester at the C-3 position is a prime target for modification. It can be readily hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid. Vigorous basic hydrolysis, for instance using potassium hydroxide, is effective for cleaving the ester in related piperidine structures. nih.govgoogle.com The resulting β-keto carboxylic acid can be isolated or, due to the nature of β-keto acids, may undergo decarboxylation upon heating to yield 1-phenethylpiperidin-4-one. This hydrolysis-decarboxylation sequence is a known transformation for heterocyclic β-keto esters. nih.gov
The carboxylic acid intermediate is a valuable synthetic handle. It can be coupled with various amines using standard peptide coupling agents (e.g., DCC, HATU) to form a diverse range of amides. Alternatively, it can be re-esterified with different alcohols under acidic conditions (Fischer esterification) or by conversion to an acyl chloride followed by reaction with an alcohol.
Transesterification offers a more direct route to other esters. By treating the methyl ester with a different alcohol in the presence of an acid or base catalyst, the methoxy (B1213986) group can be exchanged for a different alkoxy group. This allows for the synthesis of ethyl, propyl, or more complex esters without isolating the carboxylic acid intermediate.
| Transformation | Reagents | Intermediate Product | Final Product Example |
| Basic Hydrolysis | KOH or NaOH in H2O/MeOH | 1-Phenethyl-4-oxopiperidine-3-carboxylic acid | Self |
| Hydrolysis & Decarboxylation | H3O+, Heat | 1-Phenethyl-4-oxopiperidine-3-carboxylic acid | 1-Phenethylpiperidin-4-one |
| Amide Formation | 1. Hydrolysis (KOH) 2. Amine (R-NH2), Coupling Agent | 1-Phenethyl-4-oxopiperidine-3-carboxylic acid | N-Alkyl-1-phenethyl-4-oxopiperidine-3-carboxamide |
| Transesterification | Ethanol (EtOH), H+ or NaOEt | - | Ethyl 4-oxo-1-phenethylpiperidine-3-carboxylate |
Chemical Transformations Involving the Keto Group
The ketone at the C-4 position is a highly reactive functional group that can participate in a wide array of chemical transformations.
Reduction: The carbonyl can be reduced to a secondary alcohol using hydride reducing agents. Sodium borohydride (NaBH4) is a mild reagent suitable for this transformation, which would yield Methyl 4-hydroxy-1-phenethylpiperidine-3-carboxylate as a mixture of diastereomers (cis and trans). More powerful reducing agents like lithium aluminum hydride (LiAlH4) would likely reduce both the ketone and the ester group.
Reductive Amination: The ketone can react with a primary or secondary amine to form an intermediate iminium ion, which is then reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to form a new C-N bond. This is a powerful method for introducing an amino substituent at the C-4 position, a key structural feature in potent analgesics like fentanyl. nih.gov
Condensation Reactions: The keto group can condense with primary amines, such as aniline (B41778), to form a Schiff base or enamine. nih.govbg.ac.rs This intermediate is crucial in synthetic routes like the Strecker synthesis for producing α-amino nitriles. researchgate.net
Wittig Reaction: The carbonyl can be converted to a methylene (B1212753) group (=CH2) or other substituted alkenes using phosphorus ylides, providing a route to 4-alkylidene piperidine derivatives.
| Transformation | Reagents | Product Type | Significance |
| Reduction | NaBH4 | 4-Hydroxy-piperidine | Introduces a hydroxyl group and two chiral centers. |
| Reductive Amination | Aniline, NaBH3CN | 4-Anilino-piperidine | Key step in the synthesis of 4-anilidopiperidine analgesics. |
| Schiff Base Formation | Aniline, Acid catalyst | 4-Imino-piperidine | Intermediate for further reactions like nitrile addition. nih.gov |
| Wittig Reaction | Ph3P=CH2 | 4-Methylene-piperidine | Creates an exocyclic double bond for further functionalization. |
N-Substitution Reactions on the Piperidine Nitrogen Atom
The nitrogen atom in this compound is a tertiary amine, making it a nucleophilic and basic center. While it is already substituted, modifications are possible, primarily through a dealkylation-realkylation strategy.
As discussed previously (Section 3.3.2), the phenethyl group can be cleaved through N-dealkylation reactions to yield the secondary amine, Methyl 4-oxopiperidine-3-carboxylate. nih.govresearchgate.net This "nor-" intermediate is a versatile precursor for introducing a wide variety of new substituents onto the nitrogen atom.
The resulting secondary amine can undergo several classes of reactions:
N-Alkylation: Reaction with alkyl halides (e.g., benzyl (B1604629) bromide, ethyl iodide) or reductive amination with aldehydes or ketones allows for the introduction of new N-substituents. google.com
N-Acylation: Treatment with acyl chlorides or anhydrides (e.g., propionyl chloride) yields the corresponding N-amide.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to attach aryl or heteroaryl groups to the nitrogen.
This dealkylation-realkylation sequence provides a powerful platform for scaffold modification, enabling the synthesis of analogs with diverse groups on the piperidine nitrogen to modulate pharmacological properties.
Utility As a Key Intermediate in Complex Molecule Synthesis
Precursor in the Synthesis of Alkaloids and Neuroactive Agents
The piperidine (B6355638) scaffold is a common motif in a vast number of naturally occurring alkaloids and synthetic neuroactive compounds. nih.gov Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate serves as a crucial precursor in the synthesis of these molecules. The reactivity of the ketone and ester groups allows for modifications that can lead to the formation of diverse piperidine derivatives. These derivatives are often explored for their potential biological activities, including antimicrobial and anticancer properties. The phenethyl substituent is also a key feature in many neuroactive compounds, and its presence in this intermediate makes it a valuable starting material for creating agents that target the central nervous system. anadolu.edu.tr Research into piperidine derivatives has led to the development of compounds with potential applications in treating conditions such as Alzheimer's disease and pain. ajchem-a.comnih.gov
Central Role in Fentanyl and Analog Synthesis Pathways
This compound plays a critical role in the synthesis of the potent synthetic opioid fentanyl and its numerous analogs. researchgate.netresearchgate.netscispace.com Various synthetic routes to fentanyl rely on intermediates that are structurally related to or derived from this compound.
A key intermediate in many fentanyl synthesis pathways is N-phenethyl-4-piperidone (NPP). wikipedia.orgunodc.orgcaymanchem.com While not directly this compound, the synthesis of NPP often involves similar precursors and chemical strategies. For instance, a Dieckmann cyclization of an appropriate amino-diester can yield a 3-carbomethoxy N-phenethyl-4-piperidone, a direct analog of the title compound. researchgate.net NPP itself is typically prepared by reacting 4-piperidone (B1582916) with phenethyl bromide. wikipedia.org The presence of the phenethyl group is crucial for the analgesic activity of fentanyl.
Another critical precursor in fentanyl synthesis is 4-Anilino-N-phenethylpiperidine (ANPP). wikipedia.orggoogle.com ANPP is synthesized from NPP through reductive amination with aniline (B41778). wikipedia.orggoogle.com This transformation highlights the importance of the 4-oxo functionality in the piperidine ring, which is present in this compound. The conversion of the ketone to an aniline group is a pivotal step in constructing the final fentanyl molecule. The study of byproducts in illicit fentanyl samples, such as phenethyl-4-ANPP, provides insights into the specific synthetic routes being employed. nih.govojp.gov
The Dieckmann condensation is a powerful intramolecular reaction used to form cyclic β-keto esters. wikipedia.orgorganic-chemistry.org This method is particularly relevant to the synthesis of piperidine-based structures. For example, the Dieckmann cyclization of an aminodiester can produce 3-carbomethoxy N-phenethyl-4-piperidone, demonstrating a direct synthetic route to a close analog of this compound. researchgate.net This cyclization is a key step in building the core piperidine ring with the necessary functional groups for further elaboration into complex molecules like fentanyl. The efficiency of the Dieckmann condensation makes it a valuable tool in the synthesis of substituted piperidines. core.ac.ukucl.ac.uk
Synthesis of Diverse Piperidine Derivatives for Lead Optimization
The versatile structure of this compound makes it an excellent starting point for the synthesis of diverse libraries of piperidine derivatives. nih.govnih.govntu.edu.sg This diversity is crucial for the process of lead optimization in drug discovery, where chemists systematically modify a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties.
By modifying the functional groups of this compound, researchers can explore the structure-activity relationships (SAR) of various piperidine-based compounds. For instance, the ketone can be reduced to an alcohol, and the ester can be hydrolyzed to a carboxylic acid or converted to an amide. evitachem.com The phenethyl group can also be substituted to investigate how different aromatic substituents affect biological activity. This systematic exploration allows for the fine-tuning of a molecule's properties to achieve a desired therapeutic effect. The development of novel fentanyl analogs with modifications at various positions of the piperidine ring and the anilido group is a testament to the importance of SAR studies in this chemical class. nih.govussc.gov
Design and Construction of Novel Scaffolds Utilizing the Piperidine Core
The chemical architecture of this compound makes it a highly valuable starting block in synthetic and medicinal chemistry. Its piperidine core is a prevalent feature in numerous pharmacologically active compounds. The strategic placement of a ketone at the C-4 position and a methyl carboxylate group at the C-3 position provides two reactive handles that can be chemically manipulated to construct more complex, three-dimensional molecular scaffolds. This functional arrangement, known as a β-keto-ester, is particularly versatile for forming new carbon-carbon and carbon-heteroatom bonds, enabling the expansion of the basic piperidine ring into novel polycyclic systems.
Researchers leverage this reactivity to design and build novel molecular frameworks with potential therapeutic applications. The phenethyl group at the N-1 position is a common feature in potent opioid analgesics, making this intermediate particularly relevant for the development of new central nervous system agents. The construction of novel scaffolds from this piperidine core generally involves two primary strategies: modification of the existing functional groups or using them to build new, fused heterocyclic rings.
One of the most significant applications of this piperidine intermediate is in the synthesis of complex 4-anilidopiperidine derivatives, a class of compounds famous for its potent opioid activity. nih.gov The synthesis of 3-carbomethoxy fentanyl, for instance, utilizes 3-carbomethoxy-1-(2-phenylethyl)-piperidine-4-one (an alternative name for the subject compound). nih.gov In this process, the ketone at the C-4 position is transformed via reductive amination with aniline, followed by acylation, to install the characteristic N-phenylpropanamide group. This conversion transforms the initial piperidinone scaffold into a highly functionalized 4,4-disubstituted piperidine, which is the core of several potent analgesics. researchgate.net
Beyond substitution, the β-keto-ester system is an ideal precursor for creating fused heterocyclic scaffolds. While specific examples starting directly from the N-phenethyl derivative are proprietary or less common in public literature, extensive research on analogous N-protected 4-oxopiperidine carboxylates demonstrates the broad utility of this approach. For example, the closely related compound, ethyl 4-oxopiperidine-1-carboxylate, has been successfully used as a starting material to construct novel tricyclic scaffolds containing a fused triazole ring. researchgate.net Such reactions, known as cyclocondensation reactions, typically involve treating the β-keto-ester with a bifunctional reagent, such as a hydrazine (B178648) or hydroxylamine (B1172632) derivative, to form a new five- or six-membered ring fused to the piperidine core. This strategy dramatically increases the structural complexity and rigidity of the molecule, allowing for the exploration of new chemical space in drug discovery.
The following table summarizes representative transformations used to construct novel scaffolds from the 4-oxopiperidine-3-carboxylate core, illustrating the versatility of this chemical template.
| Starting Material (Core) | Key Transformation / Reagents | Resulting Scaffold Type | Application / Significance |
|---|---|---|---|
| This compound | 1. Reductive Amination (e.g., with Aniline) 2. Acylation (e.g., with Propionyl chloride) | 4-Anilido-4-carboxypiperidine | Core structure of potent opioid analgesics like 3-carbomethoxy fentanyl. nih.gov |
| Ethyl 4-oxopiperidine-1-carboxylate (N-protected analogue) | Multi-step synthesis including azide (B81097) formation and cyclization | Tricyclic fused researchgate.netevitachem.comtriazolo-piperidine | Serves as a novel privileged scaffold for creating analogues of known bioactive molecules. researchgate.net |
| This compound | Reduction of ketone (e.g., with Sodium borohydride) | 4-Hydroxy-piperidine-3-carboxylate | Creates a chiral center and provides an alcohol functional group for further elaboration into ethers or esters. evitachem.com |
| Generic 4-Oxopiperidine-3-carboxylate | Cyclocondensation with hydrazine derivatives | Fused Pyrazolo-piperidine | Generates bicyclic scaffolds with potential applications in medicinal chemistry, targeting a range of biological targets. |
These examples underscore the strategic importance of this compound as a key intermediate. Its well-defined and reactive functional groups provide a reliable platform for the methodical design and construction of novel, complex, and potentially bioactive molecular scaffolds.
Structure Activity Relationship Sar and Structural Analogs of Derivatives
Impact of Substituents on the Piperidine (B6355638) Ring System on Derivative Activity
The piperidine ring is a common scaffold in many biologically active compounds. Modifications to this ring system in derivatives of methyl 4-oxo-1-phenethylpiperidine-3-carboxylate can significantly alter their activity. The introduction of substituents can affect the molecule's conformation, lipophilicity, and interaction with biological targets.
Research into related structures, such as fentanyl analogs, has shown that the position and nature of substituents on the piperidine ring are crucial for analgesic potency. For instance, the addition of a methyl group at the 3-position of the piperidine ring can have a major effect on enhancing analgesic activity. nih.gov Conversely, substitutions at the 2- or 2,5-positions have been found to be detrimental to this activity. nih.gov The stereochemistry of these substituents is also a key factor; for example, the cis-(+)-isomer of 3-methylfentanyl is significantly more potent than its cis-(-) counterpart. nih.gov
While direct studies on this compound are limited, the principles derived from analogous compounds suggest that even minor changes to the piperidine ring can lead to substantial differences in biological effect. These modifications can influence how the molecule binds to its target receptor, potentially altering its efficacy and selectivity.
Influence of the Phenethyl and Ester Moieties on Derivative Properties
The phenethyl group at the N1-position of the piperidine ring is known to play a role in the activity of many opioid analgesics. nih.gov This group can influence the lipophilicity of the molecule, which in turn affects its ability to cross biological membranes, such as the blood-brain barrier. Modifications to the phenethyl group, for example, by introducing substituents on the phenyl ring, can modulate the compound's interaction with its biological target. The ethylene (B1197577) spacer in the phenethyl group also contributes to the steric bulk and lipophilicity of the molecule.
The methyl ester moiety at the C3-position of the piperidine ring also has a significant impact on the compound's properties. The ester group can participate in hydrogen bonding and can be hydrolyzed by esterases in the body, which can affect the compound's metabolism and duration of action. The nature of the ester (e.g., methyl vs. ethyl) can influence the compound's physicochemical properties, such as solubility and stability.
Comparative Analysis with Related Piperidine Carboxylates
A comparative analysis of this compound with its structural analogs provides valuable insights into the SAR of this class of compounds.
Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate is a close structural analog where the phenethyl group is replaced by a benzyl (B1604629) group. This seemingly minor change—the absence of an ethylene spacer—reduces the steric bulk and lipophilicity of the molecule. This can impact its solubility and how it interacts with biological targets. The benzyl group is also more readily removed via hydrogenolysis, making this compound a useful precursor in the synthesis of other molecules, such as opioid antagonists.
This derivative lacks any substituent at the N1-position of the piperidine ring. The absence of the bulky phenethyl or benzyl group simplifies the structure, leading to an increase in polarity and crystallinity. This compound often serves as a deprotected intermediate in multi-step syntheses.
Stereochemical Investigations of Methyl 4 Oxo 1 Phenethylpiperidine 3 Carboxylate Derivatives
Analysis of Stereoisomerism and Chirality in Substituted Piperidine (B6355638) Systems
The piperidine ring, a core structural motif in "Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate" and its derivatives, is a saturated six-membered heterocycle. Its flexible, chair-like conformation is central to its stereochemistry. The substituents on the ring can occupy either axial or equatorial positions, leading to different stereoisomers with distinct spatial arrangements. The presence of substituents at positions 3 and 4, as in the title compound, introduces significant stereochemical complexity.
The relative orientation of these substituents gives rise to diastereomers, typically designated as cis and trans. In the cis isomer, both substituents are on the same side of the ring's plane, while in the trans isomer, they are on opposite sides. The thermodynamic stability of these isomers is often dictated by the steric bulk of the substituents; larger groups generally prefer the less hindered equatorial position to minimize unfavorable 1,3-diaxial interactions. For instance, in 2,3-disubstituted N-benzyl piperidines, epimerization from a cis configuration (with one axial and one equatorial substituent) to a trans configuration can be thermodynamically driven to relieve this steric strain. rsc.org
The introduction of chiral centers further complicates the stereochemical landscape, leading to the possibility of enantiomers. The "this compound" molecule possesses a chiral center at the C3 position. The stereochemical outcome of synthetic reactions producing such piperidine derivatives is highly dependent on the reaction mechanism and conditions. For example, the hydrogenation of substituted pyridines often proceeds with high diastereoselectivity to yield cis-piperidines. rsc.org Similarly, gold-catalyzed cyclization of N-homopropargyl amides has been shown to be a highly diastereoselective process in forming the piperidine ring. nih.gov
The specific conformation adopted by the piperidine ring can be influenced by subtle electronic effects. In studies of 3-fluoropiperidine analogues, the cis-diastereomer was found to favor a conformation where the fluorine atom occupies an axial position, while in the trans-isomer, both substituents prefer equatorial positions. researchgate.net The analysis of coupling constants in 1H NMR spectra is a critical tool for determining the relative stereochemistry and preferred conformation of these systems. rsc.org
Methodologies for Chiral Resolution and Assessment of Enantiomeric Purity
Given that different stereoisomers can exhibit varied biological activities, the separation of racemic mixtures into pure enantiomers is a critical process in medicinal chemistry. Several methodologies are employed for the chiral resolution of piperidine derivatives.
Chromatographic Methods: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative technique. For example, racemic 1,3-dimethyl-4-phenylpiperidines, which are intermediates in the synthesis of opioid analgesics, have been successfully resolved using commercial columns with cellulose-based CSPs like Chiralcel OD and Chiralcel OJ. nih.gov The effectiveness of the separation can be influenced by factors such as the polarity of the substituents on the piperidine derivative. nih.gov
Kinetic Resolution: This method relies on the differential reaction rates of enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, allowing for its separation from the slower-reacting enantiomer. A notable example is the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines using the base n-BuLi in conjunction with the chiral ligand sparteine. whiterose.ac.uk This process allows for the isolation of both the unreacted starting material and the product with high enantiomeric ratios. whiterose.ac.uk
Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic mixture (typically a base like piperidine) with a chiral acid to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. A patent describes a method involving the use of a chiral auxiliary, such as an O,O'-diacyltartaric acid derivative, to form diastereomeric salts that can be precipitated and separated. google.com
Enzymatic and Chemo-enzymatic Methods: Biocatalysts offer high stereoselectivity and can be employed for resolution. Lipases are used in the catalytic resolution of piperidine intermediates. whiterose.ac.uk Furthermore, chemo-enzymatic approaches, which combine chemical synthesis with biocatalysis, have been developed for the asymmetric dearomatization of pyridines to produce substituted piperidines with precise stereochemistry. nih.gov A key step in this process involves a stereoselective one-pot amine oxidase/ene imine reductase cascade. nih.gov
The assessment of enantiomeric purity after resolution is typically performed using chiral HPLC, which can quantify the ratio of the two enantiomers in the mixture.
Elucidation of the Influence of Stereochemistry on Molecular Interactions of Derivatives
The three-dimensional structure of a molecule is paramount in determining its interaction with biological targets like receptors and enzymes. For piperidine derivatives, stereochemistry profoundly influences biological activity, receptor affinity, and selectivity. thieme-connect.com Even subtle changes in the spatial orientation of a substituent can lead to dramatic differences in pharmacological profiles.
A compelling example is found in the stereoisomers of ohmefentanyl, a potent analgesic agent with a substituted piperidine core. nih.gov The molecule has three chiral centers, resulting in eight possible stereoisomers. The analgesic potency of these isomers varies enormously, highlighting the critical nature of their stereochemistry. As shown in the table below, the (3R,4S,2'S) isomer is approximately 13,100 times more potent than morphine, while its enantiomer, the (3S,4R,2'R) isomer, is significantly less active. nih.gov These findings strongly suggest that a specific configuration at the piperidine C3 and C4 positions (3R,4S) is highly beneficial for potent analgesic activity and interaction with the μ-opioid receptor. nih.gov
| Isomer Configuration | Analgesic Potency (ED₅₀ mg/kg) | Potency Relative to Morphine |
| (3R,4S,2'S)-(+)-cis | 0.00106 | 13,100x |
| (3R,4S,2'R)-(-)-cis | 0.00465 | 2,990x |
| (3S,4R,2'R)-(+)-cis (enantiomer of 1b) | >10 | <1.4x |
| (3S,4R,2'S)-(-)-cis (enantiomer of 1a) | >10 | <1.4x |
Data sourced from a study on the stereoisomers of N-[1-(2-Hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide. nih.gov
Further research underscores the importance of the piperidine scaffold itself in molecular interactions. In the development of dual-acting ligands for histamine H3 and sigma-1 receptors, the piperidine moiety was identified as a critical structural element. nih.gov A comparison between two closely related compounds, where one contained a piperidine ring and the other a piperazine ring, showed a dramatic difference in affinity for the sigma-1 receptor (σ₁R Ki = 3.64 nM for piperidine vs. 1531 nM for piperazine). nih.gov This indicates that the specific geometry and electronic properties of the piperidine ring are crucial for effective binding.
Steric factors also play a significant role. In a study of piperidine-3-carboxamides as inhibitors of human platelet aggregation, steric properties were found to be important in determining the activity of compounds with appropriate hydrophobicity. nih.gov The presence of a 3-substituent on the piperidine ring was necessary for activity, while substitution at other positions led to a decline, suggesting a specific binding pocket that accommodates the 3-substituted piperidine structure. nih.gov
Advanced Characterization and Computational Studies
Spectroscopic Elucidation of Molecular Structure
Spectroscopic techniques are indispensable for the unambiguous confirmation of the chemical structure of Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information regarding the molecular framework, functional groups, and molecular weight.
NMR spectroscopy is a powerful tool for elucidating the precise connectivity and stereochemistry of a molecule. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY, HSQC, and HMBC), a complete structural assignment can be achieved. nist.gov
For this compound, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the phenethyl group, the piperidine (B6355638) ring, and the methyl ester. The aromatic protons of the phenyl ring would typically appear as a multiplet in the downfield region (~7.2-7.3 ppm). The protons of the ethyl bridge and the piperidine ring would resonate in the aliphatic region (~2.5-3.5 ppm), while the methyl ester protons would present as a sharp singlet around 3.7 ppm.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carbonyl carbons of the ketone and the ester, the aromatic carbons of the phenyl group, and the aliphatic carbons of the piperidine ring and the ethyl linker. nist.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Phenyl Group (Aromatic CH) | ~ 7.20 - 7.35 (m, 5H) | ~ 126.0 - 129.0 |
| Phenyl Group (Quaternary C) | - | ~ 139.0 - 140.0 |
| Phenethyl CH₂ (α to N) | ~ 2.70 - 2.90 (m, 2H) | ~ 55.0 - 60.0 |
| Phenethyl CH₂ (β to N) | ~ 2.60 - 2.80 (m, 2H) | ~ 33.0 - 34.0 |
| Piperidine Ring CH | Varies | Varies |
| Piperidine Ring CH₂ | Varies | Varies |
| Ester Methyl (OCH₃) | ~ 3.70 (s, 3H) | ~ 52.0 |
| Ketone Carbonyl (C=O) | - | ~ 205.0 - 210.0 |
| Ester Carbonyl (C=O) | - | ~ 170.0 - 174.0 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions. 'm' denotes multiplet, 's' denotes singlet.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would be characterized by strong absorption bands corresponding to the carbonyl groups.
A key feature would be the C=O stretching vibration of the ketone, typically observed in the range of 1700–1725 cm⁻¹. Additionally, the C=O stretch of the methyl ester functional group would appear at a slightly higher frequency, generally between 1735–1750 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, and C-N stretching from the tertiary amine in the piperidine ring.
Table 2: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H | Stretch | 2850 - 3000 |
| Ester C=O | Stretch | 1735 - 1750 |
| Ketone C=O | Stretch | 1700 - 1725 |
| Ester C-O | Stretch | 1150 - 1250 |
| C-N | Stretch | 1000 - 1250 |
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the confirmation of the molecular formula. nih.gov Techniques like electrospray ionization (ESI) are commonly used for this class of compounds. nih.govnih.gov
The primary purpose of MS in structural elucidation is to observe the fragmentation pattern of the molecule. The fragmentation of piperidine-containing compounds, such as fentanyl derivatives, is well-studied and often involves cleavages adjacent to the nitrogen atoms. nih.gov For this compound, characteristic fragment ions would likely result from the loss of the phenethyl group or cleavage of the piperidine ring. The study of these fragments helps to piece together the molecular structure. nih.govwvu.edu
Table 3: Predicted Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₅H₁₉NO₃ |
| Molecular Weight | 261.32 g/mol |
| [M+H]⁺ (m/z) | 262.14 |
| Predicted Key Fragment Ions (m/z) | Possible Structure |
| ~170 | Loss of the phenethyl group (C₈H₉) |
| ~105 | Phenethyl cation ([C₈H₉]⁺) |
| ~91 | Tropylium ion ([C₇H₇]⁺) |
Computational Chemistry Applications in Research
Computational chemistry provides valuable insights into the properties and behavior of molecules, complementing experimental data. For this compound and its derivatives, computational methods are employed to study molecular interactions and conformational preferences.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein receptor. nih.govacgpubs.org
In the context of designing new therapeutic agents, derivatives of this compound can be docked into the active site of a target receptor (e.g., opioid receptors). nih.gov The docking process calculates a binding score or energy, which estimates the binding affinity. nih.gov The results can reveal key interactions, such as hydrogen bonds or hydrophobic interactions, between the ligand and specific amino acid residues in the receptor's binding pocket. This information is crucial for structure-activity relationship (SAR) studies, guiding the synthesis of new derivatives with improved potency and selectivity. mdpi.comscienceopen.com
The piperidine ring is a core structural feature that, like cyclohexane, typically adopts a low-energy chair conformation. The spatial arrangement of the substituents on this ring can significantly influence the molecule's biological activity. nih.gov
Computational conformational analysis, often using molecular mechanics calculations, can predict the relative stabilities of different conformers. nih.gov For a substituted piperidine, the bulky phenethyl group at the N-1 position and the methyl carboxylate group at the C-3 position will have preferred orientations (axial or equatorial) to minimize steric hindrance. Studies on similar 4-substituted piperidines have shown that the relative energies of conformers are comparable to analogous cyclohexanes. nih.gov However, electrostatic interactions, particularly in protonated forms, can stabilize axial conformers, sometimes reversing the conformational preference observed in the free base. nih.gov Understanding these conformational preferences is essential as the three-dimensional shape of the molecule dictates how it fits into a receptor's binding site. nih.gov
Quantum Chemical Calculations for Reactivity and Electronic Properties
Quantum chemical calculations are powerful computational tools that provide deep insights into the intrinsic electronic structure and reactivity of molecules. While specific experimental and computational studies on this compound are not extensively available in public literature, the principles of these methods can be applied to understand its chemical behavior. Density Functional Theory (DFT) and other quantum mechanical methods are routinely used to predict the properties of piperidine derivatives, offering valuable information for synthesis, reactivity, and drug design. researchgate.netchemjournal.kz
Theoretical Framework: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. Within DFT, the properties of a molecule are determined by its electron density. This approach is computationally less intensive than other high-level quantum chemistry methods, making it suitable for the study of moderately sized organic molecules like piperidine derivatives. mdpi.com Calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties. researchgate.net
Frontier Molecular Orbitals (FMO) and Reactivity
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO: The outermost orbital containing electrons. It represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor. emerginginvestigators.org
LUMO: The innermost orbital without electrons. It represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial indicator of a molecule's chemical stability and reactivity. emerginginvestigators.org
A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov
A small HOMO-LUMO gap suggests that the molecule is more reactive and less stable. researchgate.net
For piperidine derivatives, the HOMO-LUMO gap can be influenced by the nature and position of substituents on the piperidine ring. chemjournal.kz
Table 1: Illustrative Frontier Molecular Orbital Energies and Global Reactivity Descriptors
This table provides a hypothetical example of the kind of data generated from DFT calculations for a molecule like this compound. The values are for illustrative purposes only.
| Parameter | Symbol | Hypothetical Value (eV) | Interpretation |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | Energy of the outermost electrons; relates to electron-donating ability. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.2 | Energy of the lowest energy state for an accepted electron; relates to electron-accepting ability. |
| HOMO-LUMO Energy Gap | ΔE | 5.3 | Indicates chemical reactivity and stability; a larger gap suggests higher stability. researchgate.net |
| Ionization Potential | IP | 6.5 | The energy required to remove an electron (approximated as -EHOMO). researchgate.net |
| Electron Affinity | EA | 1.2 | The energy released when an electron is added (approximated as -ELUMO). researchgate.net |
| Chemical Hardness | η | 2.65 | Resistance to change in electron distribution ( (IP-EA)/2 ). emerginginvestigators.org |
| Electronegativity | χ | 3.85 | The power to attract electrons ( (IP+EA)/2 ). |
| Electrophilicity Index | ω | 2.80 | A measure of the electrophilic power of a molecule ( χ2/2η ). researchgate.net |
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. readthedocs.io It is plotted on the electron density surface and color-coded to indicate different electrostatic potential values.
Red regions: Indicate negative electrostatic potential, corresponding to areas with an excess of electrons. These are typically associated with lone pairs on heteroatoms (like the oxygen of the carbonyl and ester groups, and the nitrogen of the piperidine ring) and are susceptible to electrophilic attack. amazonaws.com
Blue regions: Indicate positive electrostatic potential, corresponding to areas with a deficiency of electrons. These are often found around hydrogen atoms attached to electronegative atoms and are susceptible to nucleophilic attack. amazonaws.com
Green regions: Represent neutral or near-zero potential.
For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen and the ester oxygen, highlighting these as primary sites for interaction with electrophiles. The nitrogen atom's potential would be influenced by its tertiary amine nature and steric hindrance.
Local Reactivity Descriptors: Fukui Functions
Condensed Fukui functions (fk) simplify this by providing a value for each atom (k) in the molecule, predicting the most reactive sites for different types of attacks:
fk+: For nucleophilic attack (attack by an electron donor). The atom with the highest fk+ value is the most likely site for a nucleophilic attack.
fk-: For electrophilic attack (attack by an electron acceptor). The atom with the highest fk- value is the most likely site for an electrophilic attack.
fk0: For radical attack.
These calculations would allow for a precise ranking of the reactivity of the different atoms within this compound, such as the carbonyl carbon, the alpha-carbons, and various positions on the aromatic ring.
Table 2: Hypothetical Condensed Fukui Function Values for Selected Atoms
This table illustrates how Fukui functions can pinpoint reactive sites within this compound. The values are hypothetical and for demonstration purposes.
| Atom | Atom Type | fk+ (for Nucleophilic Attack) | fk- (for Electrophilic Attack) | Predicted Reactivity |
| C4 | Carbonyl Carbon | 0.25 | 0.05 | Most likely site for nucleophilic attack. |
| O (at C4) | Carbonyl Oxygen | 0.08 | 0.28 | Most likely site for electrophilic attack. |
| N1 | Piperidine Nitrogen | 0.03 | 0.15 | A potential site for electrophilic attack, but less so than the carbonyl oxygen. |
| C3 | Carbon alpha to carbonyl | 0.12 | 0.09 | A secondary site for nucleophilic attack. |
| Cα (ester) | Ester Carbonyl Carbon | 0.18 | 0.06 | Another significant site for nucleophilic attack. |
Mechanistic Insights into Biological Activities of Derivatives
Mechanisms of Antimicrobial Activity in Derived Compounds
Derivatives built upon heterocyclic scaffolds, such as the 4-oxo-piperidine core, have demonstrated notable antimicrobial properties. Their mechanisms of action often involve the disruption of essential bacterial processes that are distinct from those in mammalian cells, providing a basis for selective toxicity.
The antimicrobial action of these derivatives can be attributed to the inhibition of several key bacterial pathways:
Inhibition of DNA Synthesis: Certain analogous compounds, such as those with a 4-oxoquinoline structure, are known to modulate prokaryotic type II topoisomerases, specifically DNA gyrase and topoisomerase IV. mdpi.com Inhibition of these enzymes leads to the accumulation of double-stranded DNA breaks, ultimately causing bacterial cell death. mdpi.com
Disruption of Peptidoglycan Synthesis: The bacterial cell wall, containing peptidoglycan, is a critical structure for survival and a prime target for antibiotics. The enzyme MurA catalyzes the first committed step in the cytoplasmic synthesis of peptidoglycan. nih.gov Novel 3-oxopyrazolidin-4-carboxamide derivatives have been identified as inhibitors of the MurA enzyme, representing a key mechanism for their antibacterial effects. nih.gov
Inhibition of Isoprenoid Synthesis: Bacteria utilize the methylerythritol phosphate (MEP) pathway for the synthesis of isoprenoids, which are vital precursors for essential cellular components. researchgate.net This pathway is absent in humans, making its enzymes attractive targets for new antibiotics. researchgate.net A crucial enzyme in this pathway is 1-deoxy-d-xylulose 5-phosphate reductoisomerase (IspC or DXR), and its inhibition disrupts bacterial viability. researchgate.net
Interference with tRNA Modification: The enzyme tRNA (guanine-N1)-methyltransferase (TrmD) is essential for the proper modification of tRNA, which is critical for protein synthesis. Derivatives of thieno[2,3-d]pyrimidine have been investigated as potential inhibitors of TrmD, suggesting another pathway for antimicrobial activity. researchgate.netsciforum.net
Table 1: Key Bacterial Pathways Inhibited by Related Heterocyclic Derivatives
| Mechanism of Action | Target Enzyme(s) | Bacterial Process Disrupted | Reference |
|---|---|---|---|
| DNA Synthesis Inhibition | DNA Gyrase, Topoisomerase IV | DNA replication and repair | mdpi.com |
| Peptidoglycan Synthesis Inhibition | MurA | Cell wall formation | nih.gov |
| Isoprenoid Synthesis Inhibition | DXR (IspC) | Synthesis of essential lipids | researchgate.net |
| tRNA Modification Interference | TrmD | Protein synthesis | researchgate.netsciforum.net |
The effectiveness of these derivatives as antimicrobial agents is highly dependent on their specific chemical structures. The relationship between the compound's structure and its activity (SAR) provides critical insights for designing more potent molecules.
For instance, in the 4-oxoquinoline series, substitutions at the 1-alkyl, 6-fluoro, and 7-(1-piperazinyl) positions have been shown to yield compounds with significant activity against both Gram-positive and Gram-negative bacteria. nih.gov Similarly, for derivatives of thieno[2,3-d]pyrimidine, the addition of a benzylcarboxamide fragment to the thiophene ring has been found to be beneficial for antimicrobial activity. researchgate.net The nature and position of substituents on the aryl ring of N-phenylacetamide tethered to a theophylline-1,2,4-triazole core also play a crucial role in determining antibacterial potency against different bacterial strains. frontiersin.org These findings highlight that specific functional groups and their spatial arrangement are key determinants of which molecular target is engaged and the resulting antimicrobial efficacy.
Mechanisms of Anticancer Activity in Derived Compounds
Preliminary research suggests that derivatives of the core compound may possess cytotoxic effects against various cancer cell lines. The mechanisms underlying these anticancer properties are multifaceted, often involving the induction of programmed cell death and interference with cancer cell proliferation.
In vitro studies on structurally related compounds have demonstrated significant cytotoxic activity against a range of human cancer cell lines. For example, certain 3,5-bis(benzylidene)-4-piperidones have shown high toxicity towards oral carcinoma (Ca9-22, HSC-2, HSC-4) and colon adenocarcinoma (Colo-205, HT29) cell lines, while being less toxic to non-malignant cells. nih.gov The primary mechanisms appear to involve the induction of apoptosis and cell cycle arrest. Further investigation into these piperidone derivatives revealed an inhibition of mitosis, leading to an increase in the subG1 phase cell population, which is indicative of apoptosis, and a temporary arrest in the G2/M phase of the cell cycle. nih.gov This was also associated with a minor activation of caspase-3. nih.gov
Table 2: Cytotoxic Activity of Related Piperidone and Quinoline Derivatives on Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|---|
| Piperidone Derivative | Ca9-22, HSC-2, HSC-4 | Oral Squamous Carcinoma | High cytotoxicity, tumor-selective | nih.gov |
| Piperidone Derivative | Colo-205, HT-29 | Colorectal Adenocarcinoma | High cytotoxicity | nih.gov |
| Piperidone Derivative | CEM | Leukemia | High cytotoxicity | nih.gov |
| Quinolone-3-carboxamide | Caco-2 | Colorectal Adenocarcinoma | Inhibitory activity | mdpi.com |
| Quinolone-3-carboxamide | HCT-116 | Colon Cancer | Inhibitory activity | mdpi.com |
| General Derivative | MCF-7 | Breast Cancer | Reduced cell viability, apoptosis | |
| General Derivative | A549 | Lung Cancer | Reduced cell viability, apoptosis |
The anticancer effects of these derivatives are linked to their interaction with specific molecular targets that are crucial for the growth and survival of cancer cells.
Topoisomerase II Inhibition: Similar to some 4-oxoquinoline compounds, derivatives may function by inhibiting mammalian topoisomerase II. mdpi.com This enzyme is vital for managing DNA topology during replication, and its inhibition leads to catastrophic DNA damage in rapidly dividing cancer cells. mdpi.com
Kinase Signaling Pathway Inhibition: Dysregulation of signaling pathways is a hallmark of cancer.
PI3K/AKT Pathway: The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently overactive in various cancers, promoting cell proliferation and survival. mdpi.com Derivatives of N-phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamide have been identified as potential inhibitors of PI3Kα, a key component of this cascade. mdpi.com
c-Met Kinase: The c-Met receptor tyrosine kinase is another important target in cancer therapy. Novel 4-phenoxypyridine derivatives have demonstrated potent inhibitory activity against c-Met kinase. nih.gov
Inhibition of Other Cancer-Related Enzymes: A broad range of enzymes can be targeted. For example, compounds containing a 1,3,4-oxadiazole ring, which can be structurally analogous, have been shown to inhibit enzymes like telomerase, histone deacetylases (HDACs), and thymidylate synthase, all of which are validated targets in oncology. mdpi.com
Modulation of Transcription Factors: The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that is persistently activated in many cancers. It is considered a promising target, and oxadiazole derivatives have been explored for their STAT3 inhibitory potential. researchgate.net
Mechanisms of Enzyme Inhibition and Receptor Modulation by Derivatives
Beyond broad antimicrobial and anticancer effects, specific derivatives can act as potent and selective inhibitors of enzymes or modulators of cellular receptors. This specificity is key to developing targeted therapies.
The range of enzymes inhibited by related heterocyclic compounds is extensive. In the context of infectious diseases, bacterial enzymes such as DNA gyrase, topoisomerase IV, and MurA are primary targets. mdpi.comnih.gov For cancer, the targets shift to mammalian enzymes critical for tumor progression, including topoisomerase II, various protein kinases like PI3Kα and c-Met, and enzymes involved in epigenetic regulation and nucleotide synthesis like HDACs and thymidylate synthase. mdpi.commdpi.comnih.govmdpi.com
In addition to direct enzyme inhibition, derivatives can also modulate the function of receptors. For example, isoxazole-4-carboxamide derivatives have been shown to act as negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. mdpi.com Rather than blocking the receptor's active site, these compounds bind to a different site and alter the receptor's response to its natural ligand. Specifically, they can prolong deactivation and accelerate desensitization, which helps to prevent the pathological overactivation of these receptors seen in conditions like chronic pain, without completely shutting down normal physiological signaling. mdpi.com
Table 3: Summary of Potential Molecular Targets for Derivatives
| Target Class | Specific Target | Therapeutic Area | Mechanism | Reference |
|---|---|---|---|---|
| Enzyme | DNA Gyrase / Topoisomerase IV | Antimicrobial | Inhibition | mdpi.com |
| MurA | Antimicrobial | Inhibition | nih.gov | |
| Topoisomerase II | Anticancer | Inhibition | mdpi.com | |
| PI3Kα | Anticancer | Inhibition | mdpi.com | |
| c-Met Kinase | Anticancer | Inhibition | nih.gov | |
| Carbonic Anhydrases | Various | Inhibition | scispace.com | |
| Telomerase, HDACs | Anticancer | Inhibition | mdpi.com | |
| Receptor | AMPA Receptor | Neurological/Pain | Negative Allosteric Modulation | mdpi.com |
Characterization of Specific Enzyme Inhibition Pathways
While specific enzyme inhibition data for Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate is not extensively documented in publicly available research, studies on structurally related phenethylpiperidine derivatives have revealed inhibitory activity against several key enzymes. These insights provide a foundational understanding of the potential enzymatic targets for this class of compounds.
Research into derivatives of the 4-phenethylpiperidine scaffold has indicated potential inhibitory effects on enzymes such as monoamine oxidases . Furthermore, other piperidine (B6355638) derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurotransmission researchgate.net. For instance, a study on (3E,5E)-3,5-diarylidene-1-phenethylpiperidine-4-one derivatives, which share the N-phenethylpiperidine core, demonstrated inhibitory activity against both AChE and BChE. One particular compound from this series, compound 7b, was identified as a potent BChE inhibitor with a mixed-mode of inhibition, suggesting it can bind to both the active site and an allosteric site of the enzyme researchgate.net.
The inhibitory mechanism often involves the piperidine ring and its substituents binding to the active or allosteric sites of the enzyme, thereby preventing the substrate from binding and the enzymatic reaction from proceeding. The nature and position of substituents on the piperidine and phenethyl moieties play a crucial role in determining the potency and selectivity of enzyme inhibition.
Table 1: Enzyme Inhibition Data for Selected Phenethylpiperidine Derivatives
| Compound | Target Enzyme | IC₅₀ (µM) | Mode of Inhibition |
|---|
This table presents data on a derivative to illustrate the potential enzymatic activity of the compound class.
Understanding Receptor Binding and Modulation Mechanisms
The N-phenethylpiperidine scaffold is a well-established pharmacophore for opioid receptor ligands. Extensive research on fentanyl and its analogues, which are derivatives of N-phenethyl-4-anilinopiperidine, has provided detailed insights into their interaction with opioid receptors, particularly the mu-opioid receptor (MOR) umich.eduumich.edumdpi.com. These studies are highly relevant for understanding the potential receptor binding mechanisms of this compound derivatives.
Binding of these derivatives to the MOR is characterized by a key interaction between the protonated nitrogen atom of the piperidine ring and a conserved aspartate residue (Asp147) in transmembrane helix 3 (TM3) of the receptor mdpi.comchemrxiv.org. This ionic interaction is a critical anchor point for the ligand within the binding pocket.
Beyond this primary interaction, the phenethyl group and other substituents on the piperidine ring engage in various hydrophobic and van der Waals interactions with amino acid residues in the receptor's binding cavity mdpi.com. The orientation of the phenethyl group is directed towards the interior of the receptor, while the other pole of the ligand points towards the receptor outlet mdpi.com. The anilide aromatic ring in fentanyl analogues penetrates a subpocket formed by transmembrane helices 3 and 4, as well as extracellular loops 1 and 2 mdpi.com.
The affinity and efficacy (agonist or antagonist activity) of these compounds are highly dependent on the nature and substitution pattern of the core structure. For example, modifications to the N-phenethyl group can significantly alter binding affinity mdpi.com. Studies on 3-arylpiperidines have shown that these compounds selectively bind to the mu-opioid receptor with affinities consistent with their in vivo analgesic activity nih.gov.
Computational modeling and molecular dynamics simulations have further elucidated the binding modes of these ligands, revealing how subtle changes in the ligand's structure can influence its interaction with the receptor and subsequent signaling pathways mdpi.comchemrxiv.org. These studies have highlighted the importance of specific residues, such as W293 and Y326, in the activation of the receptor by agonist ligands mdpi.com.
Table 2: Receptor Binding Affinities (Ki) of Selected Fentanyl Analogs at the Human Mu-Opioid Receptor (hMOR)
| Compound | Ki (nM) |
|---|---|
| Fentanyl | 1.1 ± 0.1 |
This table provides comparative data for well-known opioid receptor ligands to contextualize the potential binding affinity of the discussed derivatives. umich.edu
Future Perspectives in Academic Research on Methyl 4 Oxo 1 Phenethylpiperidine 3 Carboxylate
Exploration of Novel and Sustainable Synthetic Pathways
The synthesis of piperidine-containing compounds is a cornerstone of pharmaceutical research. researchgate.netmdpi.com Future academic endeavors will likely focus on developing more efficient, environmentally friendly, and economically viable synthetic routes to Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate and its analogs.
Key areas of exploration are expected to include:
Green Chemistry Approaches: Emphasis will be placed on methods that reduce waste, use less hazardous solvents, and are more energy-efficient. ajchem-a.com This includes the use of water as a solvent and the development of solvent-free reaction conditions. ajchem-a.com
Catalytic Innovations: Research into novel catalysts, such as non-toxic metal catalysts or biocatalysts, could lead to more selective and higher-yielding reactions. ajchem-a.com For instance, palladium and gold-catalyzed reactions have shown promise in the synthesis of highly substituted piperidines. ajchem-a.com
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Its application to the synthesis of this piperidine (B6355638) scaffold could streamline production and facilitate library synthesis for screening purposes.
Ultrasonic and Microwave-Assisted Synthesis: These techniques can accelerate reaction times, increase yields, and contribute to more sustainable synthetic processes. ajchem-a.comnih.gov Ultrasonic irradiation, for example, has been successfully used in the eco-friendly synthesis of other heterocyclic compounds based on the piperidine ring. nih.gov
| Synthetic Approach | Potential Advantages | Relevant Research Area |
| Green Catalysis | Reduced toxicity, recyclability, high selectivity. ajchem-a.com | Use of earth-abundant metal catalysts. |
| Domino Reactions | Increased molecular complexity in a single step, atom economy. researchgate.net | Multi-component reactions for piperidine synthesis. researchgate.net |
| Ultrasonic Irradiation | Faster reaction rates, energy efficiency, waste minimization. nih.gov | Eco-friendly synthesis of heterocyclic compounds. nih.gov |
Development of Advanced Derivatization Strategies for Targeted Chemical Applications
The core structure of this compound is ripe for modification, allowing for the creation of extensive libraries of derivatives with fine-tuned properties. Future research will focus on strategic derivatization to target specific applications.
Advanced derivatization will likely involve:
Modification of the Piperidine Ring: Introducing various substituents at different positions on the piperidine ring can significantly alter the molecule's steric and electronic properties, influencing its binding affinity and selectivity for biological targets.
Alteration of the Phenethyl Group: The phenethyl moiety can be substituted or replaced with other aromatic or heterocyclic systems to explore structure-activity relationships (SAR). This is a common strategy to enhance central nervous system (CNS) pharmacokinetic properties or to modulate receptor interactions. encyclopedia.pub
Transformation of the Carboxylate and Oxo Groups: The ester and ketone functionalities are key handles for further chemical transformations, such as reduction, oxidation, or conversion to other functional groups like amides or nitriles, to generate diverse chemical entities. For example, N-arylpiperidine-3-carboxamide derivatives have been identified as potential anti-melanoma agents. nih.gov
| Derivatization Site | Chemical Transformation | Potential Application |
| Piperidine Nitrogen | N-acylation, N-alkylation | Modulation of analgesic or anticancer activity. researchgate.net |
| Position 3 (Carboxylate) | Amidation, Hydrolysis | Creation of novel anticancer or anti-osteoporosis agents. nih.govmdpi.comresearchgate.net |
| Position 4 (Oxo) | Reduction to alcohol, Reductive amination | Synthesis of ligands for various receptors. |
| Phenethyl Moiety | Aromatic substitution, Replacement with heterocycles | Improved CNS penetration, altered receptor selectivity. encyclopedia.pub |
Continued In-depth Computational Studies for Predictive Chemical Modeling
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound and its derivatives, in-depth computational studies will be crucial for predicting chemical behavior and guiding synthetic efforts.
Future computational research will likely encompass:
Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of derivatives with their biological activities or physicochemical properties. mdpi.comnih.gov This allows for the virtual screening of large compound libraries and the prioritization of candidates for synthesis.
Molecular Docking and Dynamics Simulations: These techniques provide insights into the binding modes of derivatives with their biological targets at an atomic level. rsc.orgnih.govnih.gov Understanding these interactions is key to designing more potent and selective molecules. Docking studies can help elucidate binding interactions and electronic properties associated with inhibition of specific enzymes or receptors. researchgate.net
ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are vital for identifying candidates with favorable pharmacokinetic profiles early in the discovery process, thereby reducing attrition rates in later stages. ed.ac.uk
| Computational Method | Application | Predicted Outcome |
| QSAR | Virtual screening of derivative libraries. nih.govresearchgate.net | Prediction of biological activity (e.g., IC50 values). mdpi.comnih.gov |
| Molecular Docking | Elucidation of binding modes to target proteins. rsc.orgnih.gov | Identification of key binding interactions and binding affinity. nih.gov |
| Molecular Dynamics | Simulation of ligand-protein complex stability over time. nih.govnih.gov | Assessment of binding stability and conformational changes. nih.gov |
| ADMET Modeling | Prediction of pharmacokinetic and toxicity profiles. ed.ac.uknih.gov | Estimation of properties like oral bioavailability and potential cardiotoxicity. mdpi.com |
Investigation of Emerging Biological Targets and Elucidation of New Mechanisms of Action for Derivatives
The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications, including anticancer, antiviral, antimalarial, and antipsychotic agents. researchgate.netmdpi.comencyclopedia.pub Derivatives of this compound represent a promising pool of compounds for investigating novel biological targets and uncovering new mechanisms of action.
Future research in this area will likely focus on:
Screening Against Novel Targets: High-throughput screening of derivative libraries against emerging biological targets, such as novel enzymes, receptors, or protein-protein interactions implicated in disease, could lead to first-in-class therapeutic agents.
Cancer Research: Piperidine derivatives have shown significant potential as anticancer agents by activating molecular pathways that lead to apoptosis of cancer cells. nih.gov Future work could explore the efficacy of new derivatives against various cancer cell lines and elucidate their specific molecular mechanisms. nih.gov
Neurodegenerative Diseases: Given the prevalence of the piperidine motif in CNS-active drugs, derivatives could be investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's disease by targeting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). ajchem-a.comencyclopedia.pub
Infectious Diseases: The piperidine nucleus is also a component of various antimicrobial and antiviral agents. researchgate.net New derivatives could be screened for activity against drug-resistant bacteria, viruses, and parasites.
| Therapeutic Area | Potential Biological Target | Example of Derivative Action |
| Oncology | Kinases, HDM2, Sigma Receptors. rsc.orgresearchgate.net | Induction of apoptosis in cancer cells. nih.gov |
| Neurodegeneration | Cholinesterases, Muscarinic Receptors. ajchem-a.comencyclopedia.pub | Inhibition of AChE for Alzheimer's treatment. encyclopedia.pub |
| Infectious Diseases | Viral proteases, Bacterial cell wall enzymes. | Broad-spectrum antimicrobial or antiviral activity. researchgate.net |
| Pain Management | Opioid receptors. nih.gov | Development of potent analgesics with fewer side effects. nih.gov |
Q & A
(Basic) What synthetic strategies are recommended for Methyl 4-oxo-1-phenethylpiperidine-3-carboxylate, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step procedures, including piperidine ring formation, esterification, and phenethyl group introduction. Key steps may parallel methods in patent literature, such as coupling a phenethylamine derivative with a prefunctionalized piperidone intermediate under Mitsunobu or nucleophilic substitution conditions . Optimization focuses on:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions.
- Catalysis : Lewis acids (e.g., ZnCl₂) improve esterification efficiency.
- Temperature control : Low temperatures (0–5°C) minimize side reactions during sensitive steps like ketone protection .
(Basic) How should researchers validate the structural integrity of this compound using crystallography?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:
Data collection : Use a diffractometer (Mo/Kα radiation) to measure intensities.
Structure solution : Employ direct methods in SHELXS/SHELXD for phase determination .
Refinement : Iterative cycles in SHELXL optimize bond lengths, angles, and displacement parameters .
Visualization : ORTEP-3 generates thermal ellipsoid plots to assess atomic disorder .
Validation : Check CIF files with PLATON or checkCIF to ensure geometric plausibility (e.g., R-factor < 0.05) .
(Advanced) What methodologies resolve discrepancies between computational and experimental conformational data?
Answer:
Discrepancies in ring puckering or substituent orientation require:
Cremer-Pople analysis : Calculate puckering amplitude (θ) and phase angle (φ) from SC-XRD data to quantify nonplanar distortions .
DFT benchmarking : Compare B3LYP/6-311G(d,p)-optimized geometries with crystallographic coordinates. Adjust solvent models (e.g., PCM) to mimic experimental conditions.
Torsion angle cross-validation : Overlay computed and experimental torsions (e.g., C3-C4-O-C=O) to identify steric or electronic mismatches .
(Advanced) How can hydrogen bonding networks be systematically analyzed to predict molecular packing?
Answer:
Apply graph-set analysis (Etter’s formalism):
Identify motifs : Classify bonds as D (donor), A (acceptor), and assign patterns (e.g., "R₂²(8)" for 8-membered rings).
Topology mapping : Use software like Mercury to visualize chains, rings, or sheets.
Energy quantification : Calculate hydrogen bond strengths via NBO analysis (e.g., E(2) stabilization energy) .
Packing prediction : Correlate motif recurrence with space group symmetry (e.g., P2₁/c vs. C2/c) to anticipate polymorphic behavior .
(Advanced) How can researchers address conflicting spectroscopic data during structure determination?
Answer:
Crystallographic cross-validation : Resolve NMR/IR ambiguities (e.g., keto-enol tautomerism) by comparing experimental bond lengths (C=O: ~1.21 Å) and angles with SC-XRD metrics .
Dynamic NMR : Probe conformational exchange (e.g., ring-flipping) via variable-temperature ¹³C experiments.
Complementary techniques : Pair mass spectrometry (HRMS) with isotopic pattern matching to confirm molecular formula .
(Basic) What analytical techniques are critical for assessing purity and functional group integrity?
Answer:
Chromatography : HPLC (C18 column, acetonitrile/water gradient) quantifies impurities (>98% purity threshold).
Spectroscopy :
- IR : Confirm carbonyl stretches (νC=O: 1700–1750 cm⁻¹).
- ¹H NMR : Integrate methyl ester (δ ~3.7 ppm) and phenethyl aromatic protons (δ ~7.2 ppm).
Melting point : Compare experimental values (e.g., 120–125°C) with literature to detect solvate formation .
(Advanced) How can enantioselective synthesis be achieved for chiral derivatives of this compound?
Answer:
Chiral auxiliaries : Use Evans’ oxazolidinones to direct stereochemistry during piperidine ring formation.
Asymmetric catalysis : Employ Sharpless epoxidation or Noyori hydrogenation for ketone reduction .
Crystallographic resolution : Co-crystallize with chiral selectors (e.g., tartaric acid) and analyze Flack parameters to assign absolute configuration .
(Advanced) What strategies mitigate crystallographic disorder in structural models?
Answer:
Multi-component refinement : Split disordered atoms (e.g., phenethyl rotamers) into partial occupancy sites in SHELXL .
Restraints : Apply SIMU/DELU to smooth thermal motion for overlapping electron density.
Twinned data : Use CELL_NOW to deconvolute overlapping reflections in cases of pseudo-merohedral twinning .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
